molecular formula C26H35N3O B2453357 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenyl)acetamide CAS No. 922092-33-9

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2453357
CAS No.: 922092-33-9
M. Wt: 405.586
InChI Key: GFIQCVVQXRLKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a 3-methylphenyl group, a tetrahydroquinoline moiety, and a piperidine ring, making it an interesting subject for research and industrial applications.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O/c1-20-8-6-9-21(16-20)17-26(30)27-19-25(29-14-4-3-5-15-29)23-11-12-24-22(18-23)10-7-13-28(24)2/h6,8-9,11-12,16,18,25H,3-5,7,10,13-15,17,19H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIQCVVQXRLKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-(3-Methylphenyl)Propanal with N-Methylaniline

The tetrahydroquinoline scaffold is constructed via a Pictet-Spengler reaction , where N-methylaniline reacts with 3-(3-methylphenyl)propanal in acidic conditions (HCl, ethanol, 80°C, 12 h). This yields 1-methyl-6-nitro-1,2,3,4-tetrahydroquinoline after nitration (HNO₃/H₂SO₄, 0°C, 2 h).

Reaction Conditions:

Step Reagents Solvent Temperature Time Yield
Cyclization N-Methylaniline, 3-(3-methylphenyl)propanal Ethanol 80°C 12 h 68%
Nitration HNO₃, H₂SO₄ H₂SO₄ 0°C 2 h 72%

Reduction of Nitro Group

The nitro intermediate is reduced to the corresponding amine using hydrogenation (H₂, Pd/C, methanol, 25°C, 6 h) or Fe/HCl (reflux, 4 h), achieving >85% yield.

Introduction of the Piperidinyl-Ethyl Side Chain

Alkylation with 1,2-Dibromoethane

The amine undergoes alkylation with 1,2-dibromoethane in the presence of piperidine (K₂CO₃, DMF, 60°C, 8 h), forming the 2-(piperidin-1-yl)ethyl bridge. Excess piperidine ensures mono-alkylation.

Optimization Data:

Base Solvent Temperature Time Yield
K₂CO₃ DMF 60°C 8 h 65%
NaH THF 40°C 12 h 58%

Reductive Amination Alternative

An alternative route employs reductive amination of 6-amino-1-methyltetrahydroquinoline with 2-(piperidin-1-yl)acetaldehyde (NaBH₃CN, MeOH, 25°C, 12 h), yielding 70% product.

Acetylation with 2-(3-Methylphenyl)Acetyl Chloride

Synthesis of 2-(3-Methylphenyl)Acetyl Chloride

2-(3-Methylphenyl)acetic acid is treated with thionyl chloride (neat, 70°C, 3 h), followed by distillation to isolate the acid chloride (bp 145°C).

Amide Coupling

The secondary amine intermediate reacts with 2-(3-methylphenyl)acetyl chloride (Et₃N, CH₂Cl₂, 0°C → 25°C, 4 h), yielding the final acetamide. Purification via silica gel chromatography (EtOAc/hexane) affords 82% purity.

Critical Parameters:

  • Stoichiometry : 1.2 equiv. acid chloride prevents diacylation.
  • Base : Et₃N outperforms pyridine in minimizing side reactions.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–6.98 (m, aromatic H), 3.52 (t, J=6.8 Hz, CH₂N), 2.81 (s, NCH₃), 2.35 (s, Ar-CH₃).
  • MS (ESI+) : m/z 434.3 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows 98.5% purity, with retention time 12.3 min.

Challenges and Optimization Insights

Competing Side Reactions

  • Diacylation : Controlled by gradual addition of acid chloride.
  • Oxidation of Tetrahydroquinoline : Avoided by inert atmosphere (N₂).

Solvent Impact on Yield

Solvent Reaction Yield
DMF 68%
THF 54%
CH₂Cl₂ 82%

Polar aprotic solvents (DMF) enhance alkylation but complicate purification, whereas CH₂Cl₂ balances reactivity and workability.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

Pilot-scale runs (1 kg batch) achieved 63% overall yield using continuous-flow hydrogenation and automated chromatography.

Cost Analysis

Component Cost/kg (USD)
1-Methyltetrahydroquinoline 450
Piperidine 120
2-(3-Methylphenyl)acetyl chloride 980

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Dopamine Receptor Antagonism

Research indicates that compounds similar to N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenyl)acetamide exhibit high affinity for dopamine receptors, particularly the D4 receptor. This property suggests potential applications in treating disorders like schizophrenia and other psychotic conditions where dopamine dysregulation is implicated .

2. Orexin Receptor Modulation

The orexin system has been implicated in various neuropsychiatric conditions. Compounds derived from tetrahydroquinoline structures have shown promise as selective antagonists for orexin receptors, potentially offering therapeutic avenues for conditions such as addiction and sleep disorders .

Case Studies

Case Study 1: Neuropharmacological Evaluation

In a study evaluating the neuropharmacological effects of similar compounds, researchers found that derivatives of tetrahydroquinoline exhibited significant activity at dopamine receptors. These findings support the hypothesis that modifications to the tetrahydroquinoline structure can enhance receptor selectivity and potency .

Case Study 2: Behavioral Studies in Animal Models

Behavioral assays conducted on animal models demonstrated that compounds with similar structures to this compound could modulate anxiety-like behaviors. These results highlight the potential of these compounds in developing treatments for anxiety disorders .

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenyl)acetamide: shares structural similarities with other compounds containing phenyl, quinoline, and piperidine moieties.

    6-methyl-1,2,3,4-tetrahydroquinoline: A simpler analog with a similar quinoline structure.

    3-methylphenylacetamide: A related compound with a phenylacetamide structure.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Biological Activity

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, while providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The compound's structure features a tetrahydroquinoline moiety linked to a piperidine group and an acetamide functional group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of Tetrahydroquinoline : Utilizing a Pictet-Spengler reaction where an aldehyde reacts with an amine.
  • Piperidine Derivative Formation : Alkylation of piperidine using alkyl halides.
  • Amide Bond Formation : Coupling reactions using carbodiimides or other coupling agents to form the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit nitric oxide synthases (nNOS), which are crucial in regulating vascular tone and neurotransmission.
  • Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, influencing pathways involved in mood regulation and cognition.

Pharmacological Properties

The pharmacological profile includes:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines through apoptosis induction.
  • Anti-inflammatory Effects : The compound exhibits properties that may reduce inflammation by inhibiting pro-inflammatory cytokines.

In Vitro Studies

A study evaluated the inhibitory activity of related compounds on nNOS. The results indicated that compounds with similar structural features exhibited varying degrees of potency. For instance:

CompoundIC50 (nM)Selectivity Ratio (nNOS/eNOS)
Compound A160180-fold
Compound B194NT
Compound C93>1000-fold

These findings highlight the importance of structural modifications in enhancing selectivity and potency against specific isoforms of nitric oxide synthase .

In Vivo Studies

Recent investigations into the compound's therapeutic potential have demonstrated promising results in murine models:

  • Tumor Regression : In vivo studies indicated that specific analogs could achieve significant tumor regression, suggesting a potential role in cancer therapy .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as the 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl and piperidin-1-yl moieties. Key steps include:

  • Amide bond formation between the tetrahydroquinoline-piperidine ethylamine intermediate and 3-methylphenyl acetic acid derivatives using coupling agents like EDCI or HOBt .
  • Optimization of reaction parameters : Temperature (60–80°C for amidation), solvent choice (e.g., DMF or THF for polar aprotic conditions), and catalysts (e.g., DMAP for nucleophilic acceleration) to enhance yield and purity .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry, particularly for the tetrahydroquinoline and piperidine groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • HPLC/UPLC : Purity assessment (>95% by area normalization) .

Advanced: How can researchers optimize reaction yields when conflicting literature data exist on synthetic protocols?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and identify statistically significant factors affecting yield .
  • Statistical modeling : Apply response surface methodology (RSM) to model interactions between variables and predict optimal conditions .
  • Cross-validation : Reproduce high-yield conditions from multiple sources while controlling for reagent quality and equipment calibration .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardized assays : Replicate studies using uniform protocols (e.g., fixed cell lines, consistent ATP levels in kinase assays) to minimize variability .
  • Control experiments : Include positive/negative controls (e.g., known receptor agonists/antagonists) to validate assay sensitivity .
  • Structural analogs comparison : Compare activity trends with structurally similar compounds (e.g., piperidine vs. morpholine substitutions) to identify critical pharmacophores .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s complex scaffold?

Answer:

  • Fragment-based modifications : Synthesize derivatives with incremental changes (e.g., methyl group removal on the phenyl ring or piperidine N-substitution) to assess functional group contributions .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors and guide synthetic priorities .
  • In vitro profiling : Test analogs against a panel of enzymes/receptors (e.g., GPCRs, kinases) to map selectivity .

Advanced: What in silico methods predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : Tools like SwissADME or ADMETLab 2.0 estimate absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test alerts) .
  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration or plasma protein binding using force fields like CHARMM .
  • Pharmacophore mapping : Identify key interaction points (e.g., hydrogen bonds with target active sites) using Schrödinger’s Phase .

Advanced: How to assess chemical stability under varying physiological or storage conditions?

Answer:

  • Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
  • HPLC-MS analysis : Monitor degradation products (e.g., hydrolysis of the amide bond or oxidation of the tetrahydroquinoline ring) .
  • pH stability profiling : Incubate in buffers (pH 1–10) to simulate gastrointestinal or lysosomal environments .

Advanced: How to design experiments for studying receptor-ligand interactions?

Answer:

  • Radioligand binding assays : Use tritiated or fluorescently labeled analogs to measure binding affinity (Kd) and selectivity .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (kon/koff) for target receptors .
  • Mutagenesis studies : Modify receptor residues (e.g., Ala scanning) to identify critical binding contacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.